REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([N:8]([CH2:12][CH:13]=[CH2:14])[CH2:9][CH:10]=[CH2:11])=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl>CCO>[CH2:12]([N:8]([CH2:9][CH:10]=[CH2:11])[C:7]1[CH:15]=[CH:16][C:4]([NH2:1])=[CH:5][CH:6]=1)[CH:13]=[CH2:14] |f:1.2.3|
|
Name
|
|
Quantity
|
12.22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N(CC=C)CC=C)C=C1
|
Name
|
|
Quantity
|
64.45 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21 h
|
Duration
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21 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure to a volume of 100 ml
|
Type
|
ADDITION
|
Details
|
neutralised by the addition of 5 M NaOH
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with EtOAc (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (1:1 Hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C1=CC=C(C=C1)N)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.79 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |